2,3,5,6-Tetrafluoro-4-vinylpyridine
Description
Significance of Fluorinated Vinyl Monomers in Contemporary Polymer Chemistry
The incorporation of fluorine into vinyl monomers has a profound impact on the properties of the resulting polymers, making them a cornerstone of modern high-performance materials. mdpi.com The unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond, are central to these enhanced properties. mdpi.com
Fluorinated polymers exhibit a remarkable combination of attributes not found in their non-fluorinated counterparts. These include:
Exceptional Chemical Inertness: The strong C-F bond renders these polymers resistant to a wide array of harsh chemicals, including acids, bases, and organic solvents. fastercapital.com
High Thermal Stability: The stability of the C-F bond also contributes to excellent resistance to heat and oxidative degradation. mdpi.com
Low Surface Energy and Hydrophobicity: Fluorinated polymers are known for their non-stick properties and their ability to repel water and oils. mdpi.comfastercapital.com
Unique Electronic Properties: The high electronegativity of fluorine can significantly alter the electronic nature of a monomer, influencing its polymerization behavior and the dielectric properties of the final polymer. rsc.org
The polymerization of fluorinated vinyl monomers has been a subject of extensive research. While radical polymerization has historically been the dominant method for many commercial fluoropolymers, the electron-withdrawing nature of fluorine atoms makes many of these monomers excellent candidates for anionic polymerization. rsc.org This opens up avenues for creating polymers with well-defined architectures and narrow molecular weight distributions. rsc.org
Table 1: Comparative Properties of Fluorinated and Non-Fluorinated Polymers
| Property | Fluorinated Polymers | Non-Fluorinated Counterparts |
| Chemical Resistance | High | Variable, generally lower |
| Thermal Stability | High | Variable, generally lower |
| Surface Energy | Low | Higher |
| Coefficient of Friction | Low | Higher |
| Water/Oil Repellency | High | Low |
| Dielectric Constant | Low | Higher |
Overview of Pyridine-Based Monomers in Polymer Synthesis
Pyridine-containing polymers represent a versatile class of materials with a wide range of applications stemming from the unique properties of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring can act as a Lewis base, a proton acceptor, and a site for quaternization, leading to polymers with interesting catalytic, pH-responsive, and polyelectrolytic properties. nih.govmdpi.com
The most common pyridine-based monomers are 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050). nih.gov Polymers derived from these monomers, poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP), have been investigated for numerous uses:
Catalysis: As supports for metal catalysts. polysciences.com
Surface Modification: To enhance adhesion and functionalize surfaces. polysciences.comsigmaaldrich.com
Biomedical Applications: In drug delivery systems and as antimicrobial agents. polysciences.commdpi.com
Membranes and Coatings: For gas separation, water purification, and anti-corrosive coatings. mdpi.comsigmaaldrich.com
Despite their utility, the synthesis of well-controlled polymers from pyridine-based monomers can be challenging. The basic nitrogen atom can coordinate to and deactivate transition-metal catalysts used in controlled polymerization techniques like ring-opening metathesis polymerization (ROMP). nih.govchemrxiv.org This often necessitates the use of protecting groups or carefully designed catalyst systems to achieve living polymerization. nih.gov
Table 2: Common Pyridine-Based Monomers and Their Applications
| Monomer | Polymer | Key Properties | Selected Applications |
| 2-Vinylpyridine | Poly(2-vinylpyridine) (P2VP) | Lewis basicity, metal coordination | Catalyst support, block copolymers, smart materials |
| 4-Vinylpyridine | Poly(4-vinylpyridine) (P4VP) | Cationic nature, pH-responsiveness | Ion-exchange resins, coatings, drug delivery mdpi.compolysciences.com |
| 2,6-Diaminopyridine | Polyurethanes, Polyimides | High thermal stability, hydrogen bonding | High-performance polymers, membrane materials researchgate.net |
Research Context and Current Challenges for 2,3,5,6-Tetrafluoro-4-vinylpyridine
Table 3: Synthesis of 4-Substituted-2,3,5,6-tetrafluoropyridine via SNAr
| Reactants | Nucleophile | Conditions | Product |
| Pentafluoropyridine (B1199360), Malononitrile | Carbanion from Malononitrile | K₂CO₃, DMF, reflux | 2-(Perfluoropyridin-4-yl)malononitrile nih.gov |
| Pentafluoropyridine, Piperazine | Amine | DMF, reflux | 1-(Perfluoro-4-pyridinyl)piperazine nih.gov |
| Pentafluoropyridine, 1-Methyl-1H-tetrazole-5-thiol | Thiolate | NaHCO₃, CH₃CN, reflux | 2-Ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine nih.gov |
The synthesis of this compound would require a synthetic route to introduce a vinyl group at the 4-position, a non-trivial synthetic challenge.
Once synthesized, the polymerization of this compound presents its own set of challenges:
Monomer Reactivity: The highly electron-deficient nature of the tetrafluoropyridine ring, coupled with the vinyl group, makes this monomer susceptible to anionic polymerization. rsc.org However, the reactivity would need to be carefully controlled to prevent side reactions.
Catalyst Inhibition: Similar to other pyridine-based monomers, the nitrogen atom in this compound could inhibit transition-metal-catalyzed polymerizations. nih.gov The electronic effect of the fluorine atoms may modulate this inhibitory effect, which remains an area for investigation.
Polymer Characterization: The resulting polymer, poly(this compound), would require thorough characterization to understand its thermal, mechanical, and electronic properties, and to ascertain the influence of the highly fluorinated pyridine side chains.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3F4N |
|---|---|
Molecular Weight |
177.10 g/mol |
IUPAC Name |
4-ethenyl-2,3,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C7H3F4N/c1-2-3-4(8)6(10)12-7(11)5(3)9/h2H,1H2 |
InChI Key |
QTCIFJPPRCPBAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=NC(=C1F)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,5,6 Tetrafluoro 4 Vinylpyridine and Precursors
Precursor Synthesis and Derivatization Strategies for Fluorinated Pyridines
The foundation for synthesizing 2,3,5,6-tetrafluoro-4-vinylpyridine is the creation of its precursor, 2,3,5,6-tetrafluoropyridine (B1295328). This involves either the partial defluorination of a more heavily fluorinated starting material or the fluorination of a chlorinated analogue.
Several effective routes have been established for the synthesis of 2,3,5,6-tetrafluoropyridine, a key precursor. These methods often begin with pentafluoropyridine (B1199360) or pentachloropyridine.
Reduction of Pentafluoropyridine : One common approach is the selective reduction of pentafluoropyridine. This can be achieved using various reducing agents. For instance, reacting pentafluoropyridine with zinc powder in an aqueous solution of an alkali metal hydroxide (B78521) can selectively remove the fluorine atom at the 4-position. Another method involves the use of lithium aluminum hydride in ether. Catalytic reduction over a palladium catalyst at elevated temperatures has also been shown to convert pentafluoropyridine to the desired tetrafluoro-derivative.
Halogen Exchange from Polychloropyridines : An alternative strategy involves a halogen exchange reaction, starting from a chlorinated pyridine (B92270). 2,3,5,6-tetrachloropyridine can be converted to 2,3,5,6-tetrafluoropyridine by heating it with potassium fluoride (B91410) in a solvent like sulfolane. This fluorination process is a robust method for producing polyfluoropyridines from readily available chlorinated starting materials.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Pentafluoropyridine | Zinc powder, 1-15 wt.% aq. alkali metal hydroxide, -5 to 25 °C | 2,3,5,6-Tetrafluoropyridine | High | |
| Pentafluoropyridine | Lithium aluminum hydride, ether | 2,3,5,6-Tetrafluoropyridine | Not specified | |
| Pentafluoropyridine | Palladium catalyst, high temperature | 2,3,5,6-Tetrafluoropyridine | Not specified | |
| 2,3,5,6-Tetrachloropyridine | Potassium fluoride, sulfolane, 120 °C, 6 h | 2,3,5,6-Tetrafluoropyridine | 95.0% | |
| Pentafluoropyridine | HBr, sulpholane, 200 °C, 48 h | 2,3,5,6-Tetrafluoropyridine | 21% (in mixture) |
The chemistry of perfluorinated pyridines is dominated by nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the fluorine atoms, combined with the ring nitrogen, render the pyridine ring highly electrophilic and susceptible to nucleophilic attack.
This reactivity is highly regioselective. In pentafluoropyridine, the order of reactivity towards nucleophiles is definitively established: the 4-position (para to the nitrogen) is the most activated site, followed by the 2- and 6-positions (ortho), with the 3- and 5-positions (meta) being the least reactive. This predictable selectivity is crucial, as it allows for the functionalization at the C-4 position, which is the required site for vinyl group attachment in the target molecule.
A wide array of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur, have been successfully reacted with pentafluoropyridine to yield 4-substituted-2,3,5,6-tetrafluoropyridine derivatives in good yields. For example, reactions with malononitrile, piperazine, and various thiols proceed selectively at the para-position. The reaction conditions, such as temperature and the choice of base, can be tuned to control the extent of substitution, although under mild conditions, monosubstitution at the C-4 position is overwhelmingly favored.
Synthetic Approaches to Introduce the Vinyl Moiety
Once the 2,3,5,6-tetrafluoropyridine scaffold is prepared and functionalized with a suitable leaving group at the 4-position, the next critical step is the introduction of the vinyl group. This is typically accomplished through modern catalytic cross-coupling reactions.
Several factors must be considered when planning the synthesis of this compound. The primary challenge is to perform the C-C bond formation selectively at the 4-position without triggering unwanted side reactions.
Regioselectivity : The synthetic strategy must ensure that the vinyl group is introduced exclusively at the C-4 position. This is often achieved by starting with a 4-halo-2,3,5,6-tetrafluoropyridine (e.g., 4-iodo- or 4-bromo-), which can be prepared via SNAr reactions and then serves as the electrophilic partner in a cross-coupling reaction.
Reaction Conditions : The conditions for the coupling reaction must be mild enough to preserve the delicate vinyl group and the highly fluorinated pyridine ring. Harsh conditions could lead to polymerization of the vinyl monomer or decomposition of the pyridine ring.
Catalyst Choice : The selection of an appropriate catalyst and ligand system is paramount for achieving high efficiency and yield. Palladium-based catalysts are most commonly employed for these types of transformations.
Palladium-catalyzed cross-coupling reactions are the cornerstone for forming C-C bonds in the synthesis of complex aromatic molecules, including fluorinated pyridines. The Stille and Suzuki-Miyaura reactions are particularly well-suited for this purpose.
Stille Coupling : This reaction involves the coupling of an organotin reagent (e.g., tributyl(vinyl)stannane) with an organic halide or triflate in the presence of a palladium catalyst. For the synthesis of the target molecule, 4-halo-2,3,5,6-tetrafluoropyridine would be reacted with a vinylstannane. A key advantage of organostannanes is their stability to air and moisture. The general mechanism involves oxidative addition of the fluorinated pyridine halide to the Pd(0) catalyst, followed by transmetalation with the vinylstannane and subsequent reductive elimination to yield the final product.
Suzuki-Miyaura Coupling : This widely used reaction couples an organoboron compound (like a vinylboronic acid or ester) with an organic halide or triflate. This method is often preferred due to the lower toxicity of boron reagents compared to tin reagents. The catalytic cycle is similar to the Stille reaction, and the choice of catalyst, ligand, and base is critical for success.
| Coupling Reaction | Typical Vinyl Source | Typical Electrophile | Catalyst System | General Description |
| Stille Coupling | Vinylstannane (e.g., R3Sn-CH=CH2) | 4-Halo-2,3,5,6-tetrafluoropyridine | Pd(0) complex (e.g., Pd(PPh3)4) | Couples an organotin compound with an organic halide. Tin byproducts can be toxic. |
| Suzuki-Miyaura Coupling | Vinylboronic acid or ester | 4-Halo-2,3,5,6-tetrafluoropyridine | Pd(0) or Pd(II) complex with a ligand (e.g., Pd(dppf)Cl2) | Couples an organoboron compound with an organic halide. Boron byproducts are generally less toxic. |
Novel Synthetic Pathways and Future Directions in Fluorinated Pyridine Monomer Design
Research into fluorinated pyridines continues to evolve, with a focus on developing more efficient, sustainable, and versatile synthetic methods. One promising area is the use of photocatalysis, which can enable C-F bond functionalization under very mild conditions using visible light, potentially offering a direct route to couple perfluoroarenes with C-H bonds. This could bypass the need for pre-functionalized starting materials.
Furthermore, the development of catalysts based on more abundant and less expensive metals than palladium is an active area of research that could provide more economical synthetic routes in the future. The ongoing exploration of these novel catalytic systems aims to broaden the scope of accessible fluorinated pyridine monomers, enabling the design of advanced polymers and materials with precisely tailored properties. The strategic combination of C-H functionalization and SNAr chemistry on highly fluorinated cores provides a powerful platform for systematically building complex and valuable molecules.
Advanced Polymerization Techniques for 2,3,5,6 Tetrafluoro 4 Vinylpyridine and Its Derivatives
Controlled/Living Radical Polymerization (CLRP)
Controlled/living radical polymerization (CLRP) techniques have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. sigmaaldrich.com These methods rely on a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. vt.edu Three prominent CLRP methods—Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization—have been explored for the polymerization of fluorinated vinyl monomers. sigmaaldrich.com
Atom Transfer Radical Polymerization (ATRP) of Fluorinated Vinyl Monomers
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CLRP technique that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. sigmaaldrich.com The polymerization of 4-vinylpyridine (B31050) (4VP) has been successfully achieved using ATRP, yielding polymers with controlled molecular weights and low polydispersity. For instance, the polymerization of 4VP in protic media using a CuCl/TPMA catalyst system has been reported to be efficient. cmu.edu
In the context of fluorinated vinyl monomers, ATRP has been utilized to synthesize block copolymers containing fluorinated segments. For example, poly(vinylidene fluoride) (PVDF) macroinitiators have been used to initiate the ATRP of monomers like styrene (B11656) and 4-vinylpyridine, demonstrating the feasibility of creating complex polymer architectures. rug.nl The kinetics of these polymerizations are crucial for ensuring controlled behavior. rug.nl Photoinduced ATRP (photoATRP) offers an external control mechanism, where light is used to regulate the polymerization, allowing for the synthesis of well-defined block copolymers. cmu.edu
Table 1: Examples of ATRP of Vinylpyridine Monomers
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Observations |
| 4-Vinylpyridine (4VP) | - | CuCl/TPMA | Protic Media | - | Efficient polymerization. cmu.edu |
| 4-Vinylpyridine (4VP) | PVDF Macroinitiator | CuCl/PMDETA | DMF | - | Synthesis of PVDF-b-P4VP block copolymers. rug.nl |
| Methyl Methacrylate (B99206) | - | CuBr₂/TPMA | - | - | Photoinduced ATRP with excess halide salt improved control. cmu.edu |
Nitroxide-Mediated Polymerization (NMP) Strategies
Nitroxide-Mediated Polymerization (NMP) is a CLRP method that utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains. wikipedia.org This reversible capping mechanism allows for the controlled growth of polymer chains. wikipedia.orgcmu.edu NMP has been successfully applied to the polymerization of 4-vinylpyridine, demonstrating pseudo-living characteristics and providing polymers with low polydispersity. cmu.edu The choice of the nitroxide is critical, with bulkier nitroxides often leading to faster and more efficient polymerization. wikipedia.org
While direct NMP of 2,3,5,6-tetrafluoro-4-vinylpyridine is not extensively documented in the provided results, the successful NMP of its non-fluorinated analog, 4-vinylpyridine, suggests its potential applicability. cmu.edu The thermal stability of the resulting fluorinated polymers would be a key area of investigation. Studies on the copolymerization of α-trifluoromethylstyrenes with styrene using NMP have shown that this technique can be effective for incorporating fluorine-containing monomers into polymer chains. nih.gov
Table 2: NMP of 4-Vinylpyridine
| Nitroxide | Monomer | Temperature (°C) | Key Findings |
| TEMPO | 4-Vinylpyridine | 138 | Pseudo-living polymerization, low polydispersity. cmu.edu |
| TEMPO | 4-Vinylpyridine | 133-148 | Temperature influences kinetics but not significantly molecular weights. cmu.edu |
| Various | α-Trifluoromethylstyrene/Styrene | - | Effective for copolymerization of fluorine-containing monomers. nih.gov |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile CLRP technique that employs a thiocarbonylthio compound as a chain transfer agent (CTA). nih.gov The RAFT process allows for the polymerization of a wide range of monomers, including both more-activated monomers (MAMs) and less-activated monomers (LAMs). nih.govmdpi.com This technique is known for its ability to produce polymers with well-defined end-groups, which can be further modified. nih.gov
The synthesis of block copolymers containing fluorinated segments has been demonstrated using RAFT polymerization. For instance, amphiphilic block copolymers of poly(2,2,2-trifluoroethyl methacrylate)-block-poly(4-vinyl pyridine) (PTFEMA-b-PVP) have been synthesized via RAFT, showcasing the ability to control molecular weight and composition. mdpi.com The combination of RAFT with other polymerization techniques, such as cobalt-mediated radical polymerization (CMRP), has also been explored to create novel block copolymers like poly(vinyl acetate)-b-poly(4-vinylpyridine). elsevierpure.com
Table 3: RAFT Polymerization of Vinylpyridine-Containing Copolymers
| Monomer System | RAFT Agent (CTA) | Initiator | Key Features |
| 2,2,2-Trifluoroethyl methacrylate / 4-Vinylpyridine | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | AIBN | Synthesis of amphiphilic fluorinated block copolymers. mdpi.com |
| Vinyl acetate (B1210297) / 4-Vinylpyridine | Dithiobenzoate-modified PVAc | - | Combination of CMRP and RAFT to produce block copolymers. elsevierpure.com |
Conventional Free Radical Polymerization
Conventional free radical polymerization is a widely used industrial process for producing a variety of polymers. vt.edu This method involves the initiation, propagation, and termination of polymer chains through radical intermediates. vt.edu While it is a robust and cost-effective method, it generally offers limited control over polymer architecture, leading to broad molecular weight distributions.
The free radical polymerization of 4-vinylpyridine has been studied, and it has been shown that the reaction can proceed in a pseudo-living manner under certain conditions, such as in the presence of a controlling agent like TEMPO. cmu.edu Reverse atom transfer radical polymerization (RATRP), a variation of ATRP, has also been applied to the polymerization of 4-vinylpyridine, demonstrating controlled characteristics. researchgate.netresearchgate.net The spontaneous polymerization of 4-vinylpyridine on surfaces like mica has also been reported, indicating the monomer's reactivity. researchgate.net
Ionic Polymerization Methodologies
Ionic polymerization, which can be either anionic or cationic, proceeds through ionic intermediates. uni-bayreuth.de Anionic polymerization, in particular, is known for its ability to produce polymers with very narrow molecular weight distributions and is often a "living" polymerization, meaning termination reactions are absent. wikipedia.org
The anionic polymerization of vinyl monomers, including vinylpyridines, is a well-established technique. wikipedia.org Specifically, the anionic polymerization of 2-(4-vinylphenyl)pyridine has been successfully achieved using initiators like sec-butyllithium, leading to polymers with relatively narrow molecular weight distributions. researchgate.net More recently, a nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines has been demonstrated in aqueous media under ambient conditions, highlighting a novel and facile route to functional zwitterionic polymers. rsc.org
Polymerization Kinetics and Mechanistic Studies
Understanding the kinetics and mechanisms of polymerization is crucial for controlling the synthesis of polymers with desired properties. For the polymerization of vinylpyridines, kinetic studies have been conducted for various polymerization techniques.
In the case of ATRP of 4-vinylpyridine initiated by a PVDF macroinitiator, kinetic investigations are essential to confirm the controlled nature of the reaction. rug.nl For NMP of 4-vinylpyridine, studies have shown that the polymerization rate is not significantly influenced by the initial nitroxide concentration, while the molecular weight of the resulting polymer is directly related to it. cmu.edu The growth kinetics of adsorbed layers of poly(2-vinylpyridine) on substrates have also been studied, providing insights into polymer-surface interactions. rsc.org Mechanistic studies using techniques like density functional theory (DFT) have been employed to understand the propagation of carbanionic species in the anionic polymerization of vinylpyridine-based zwitterionic monomers. rsc.org
Investigation of Reaction Rates and Monomer Conversion
The kinetics of polymerization, including reaction rates and monomer conversion, are critical parameters for controlling the final properties of a polymer. For vinylpyridines, polymerization is influenced by factors such as monomer concentration, temperature, and the chosen polymerization technique.
In conventional radical polymerization of non-fluorinated vinylpyridines, such as 2-vinylpyridine (B74390) (2-VP) and 4-vinylpyridine (4-VP), monomer conversion is highly dependent on reaction time and temperature. For instance, studies on 4-VP have shown that at 65°C, monomer conversion can reach 76% in 6 hours and as high as 92% after 24 hours. nih.gov In contrast, 2-VP shows lower conversion under similar conditions, which is often attributed to the greater steric hindrance from the nitrogen atom's position relative to the vinyl group. nih.gov
While specific kinetic data for the homopolymerization of this compound is not extensively documented in publicly available literature, the principles from its non-fluorinated counterparts provide a foundational understanding. It is anticipated that the bulky and highly electron-withdrawing tetrafluoropyridyl group would significantly influence reaction rates. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are often employed to manage these effects, allowing for a linear evolution of molecular weight with conversion and the synthesis of well-defined polymers. cmu.edu
Table 1: Monomer Conversion for Non-Fluorinated Vinylpyridines
| Monomer | Temperature (°C) | Time (h) | Initiator System | Monomer Conversion (%) |
| 4-Vinylpyridine | 65 | 6 | BPO/IPA | 76 |
| 4-Vinylpyridine | 65 | 24 | BPO/IPA | 92 |
| 2-Vinylpyridine | 65 | 6 | BPO/IPA | 62 |
| 2-Vinylpyridine | 65 | 24 | BPO/IPA | ~62 |
Data sourced from studies on non-fluorinated vinylpyridines for comparative purposes. nih.gov
Role of Initiators, Catalysts, and Solvent Systems in Polymerization
The choice of initiator, catalyst, and solvent system is paramount in directing the polymerization of vinyl monomers, including this compound. These components dictate the polymerization mechanism (e.g., radical, anionic, or controlled radical) and influence polymer characteristics like molecular weight and polydispersity.
Initiators: For radical polymerization of vinylpyridines, common thermal initiators like benzoyl peroxide (BPO) and 2,2′-azobisisobutyronitrile (AIBN) are frequently used. nih.govelsevierpure.com The initiator-to-monomer ratio is a key variable; a higher ratio typically increases the number of radical species, which can lead to higher monomer conversion. nih.gov
Catalysts: In controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), a catalyst system, typically a copper halide complexed with a nitrogen-based ligand (e.g., CuCl/Me6TREN), is employed. rug.nl This allows for the controlled, "living" growth of polymer chains. For fluorinated monomers, the interaction between the catalyst and the fluorine atoms can be a challenge. For instance, in the ATRP of pentafluorophenyl methacrylate, interactions between the copper(I) catalyst and the fluorinated ring were initially considered a barrier to successful polymerization, though methods have been developed to overcome this. mdpi.com Similarly, palladium-based catalysts have been used for the copolymerization of vinyl fluoride (B91410), although catalyst activity can be reduced. chemrxiv.org
Solvent Systems: The choice of solvent is critical, particularly for anionic polymerization, where solvent polarity affects the state of aggregation and solvation of carbanionic species. uni-bayreuth.de For the polymerization of vinylpyridines, solvents like isopropyl alcohol, dimethylformamide (DMF), and toluene (B28343) have been utilized. nih.govcmu.edu In the case of this compound, the solvent must be capable of dissolving both the monomer and the resulting fluorinated polymer, which can have limited solubility.
Advanced techniques often combine these elements in specific ways. For example, RAFT polymerization utilizes a chain-transfer agent (CTA), such as a dithiobenzoate, in conjunction with a standard radical initiator to control the polymerization of 4-vinylpyridine. elsevierpure.comresearchgate.net Anionic polymerization of vinylpyridines can be initiated by nucleophiles like organolithium compounds, where the reaction is highly sensitive to solvent polarity. uni-bayreuth.dersc.org
Influence of Fluorination on Monomer Reactivity and Polymerization Behavior
The substitution of hydrogen with fluorine on the pyridine (B92270) ring has a profound impact on the electronic properties and reactivity of the vinyl monomer. The high electronegativity of fluorine atoms makes the tetrafluoropyridyl group a strong electron-withdrawing moiety.
This electron-withdrawing nature is known to enhance the reactivity of vinyl monomers towards anionic polymerization. ufl.edu The incorporation of fluoroalkyl groups can increase the susceptibility of the vinyl group to nucleophilic attack, facilitating anionic chain growth. ufl.edu
Furthermore, the steric bulk of the four fluorine atoms surrounding the vinyl group can influence the polymerization process. In non-fluorinated vinylpyridines, the para-position of the nitrogen in 4-VP results in less steric hindrance and higher conversion rates compared to 2-VP. nih.gov For this compound, while the vinyl group is at the 4-position, the flanking fluorine atoms at the 3- and 5-positions introduce significant steric hindrance, which could potentially lower reaction rates compared to its non-fluorinated analog, 4-vinylpyridine. This steric hindrance and the unique electronic environment created by the fluorine atoms necessitate the use of advanced and controlled polymerization techniques to achieve well-defined polymers. cmu.edu
Copolymerization and Advanced Polymer Architectures
Statistical and Block Copolymerization Strategies for Poly(2,3,5,6-Tetrafluoro-4-vinylpyridine)
Statistical and block copolymerization are key strategies to modulate the properties of polymers derived from TF4VP. These methods allow for the incorporation of different monomer units, either in a random or sequential fashion, leading to a wide range of material properties. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective and versatile method for synthesizing well-defined copolymers of TF4VP. fluorine1.rumdpi.commst.edu
The copolymerization of TF4VP with other fluorinated monomers can enhance properties such as thermal stability, chemical resistance, and solubility in specific solvents like supercritical carbon dioxide. mdpi.com While specific studies on the copolymerization of TF4VP with other fluorinated vinyl monomers are not extensively detailed in the provided results, the general principles of copolymerizing fluorinated monomers are well-established. For instance, the copolymerization of vinylidene fluoride (B91410) (VDF) with other fluoroalkenes has been successfully achieved using methods like organometallic-mediated radical copolymerization (OMRP), yielding copolymers with controlled molecular weights and dispersity. mdpi.com This suggests that similar controlled radical polymerization techniques could be applied to TF4VP and other fluorinated comonomers to produce copolymers with tailored properties. The reactivity ratios of the comonomers would be a critical factor in determining the copolymer composition and microstructure. mdpi.com
Table 1: Examples of Copolymerization involving Vinylpyridines
| Copolymer System | Polymerization Method | Resulting Architecture | Reference |
|---|---|---|---|
| Poly(4-vinylpyridine)-block-polystyrene | RAFT Dispersion Polymerization | Diblock Copolymer | rsc.org |
| Poly(3-vinylpyridine)-block-polystyrene | Surfactant-free RAFT Emulsion Polymerization | Diblock Copolymer | mdpi.com |
| Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) | RAFT Polymerization | Diblock Copolymer | rsc.org |
Synthesis of Graft Copolymers and Other Complex Macromolecular Architectures
Beyond linear block and statistical copolymers, TF4VP can be incorporated into more complex macromolecular architectures such as graft copolymers. These structures, where polymer chains are grafted onto a main polymer backbone, can exhibit unique solution properties and are of interest for applications ranging from drug delivery to surface modification. researcher.life The "grafting to" methodology, often employing efficient "click" chemistry reactions like thiol-ene additions, is a powerful strategy for creating graft copolymers. researcher.life While specific examples of TF4VP-based graft copolymers are not detailed in the provided search results, the synthesis of poly(2-oxazoline)-graft-poly(vinyl pyrrolidone) copolymers demonstrates the general feasibility of this approach for vinyl-based polymers. researcher.life The versatility of RAFT polymerization also allows for the synthesis of various complex architectures, including star polymers and other branched structures, by designing appropriate RAFT agents. nih.govresearchgate.net
Precision Polymer Synthesis for Molecular Weight and Polydispersity Control
Achieving precise control over molecular weight and dispersity (Đ) is crucial for tailoring the properties of polymers for specific applications. nih.govnih.gov Techniques like RAFT polymerization are instrumental in synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions. fluorine1.rumdpi.com For instance, RAFT polymerization of 4-vinylpyridine (B31050) has yielded well-defined homopolymers that can subsequently be used as macro-chain-transfer agents to create block copolymers with good control over the final molecular weight and a low dispersity. mst.edu The ability to control these parameters is essential for producing materials with reproducible properties and for studying the structure-property relationships in a systematic manner. nih.gov For example, in the synthesis of polyvinylpyridine-block-polystyrene copolymers via RAFT dispersion polymerization, high monomer conversions were achieved, leading to well-defined, high molecular weight block copolymers with narrow molecular weight distributions. rsc.org
Table 2: Control of Molecular Weight and Dispersity in Vinylpyridine Polymerization
| Polymer System | Polymerization Technique | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
|---|---|---|---|---|
| Poly(3-vinylpyridine) | RAFT Bulk Polymerization | 18,600 (apparent) | 1.1 | mdpi.com |
| Poly(4-vinylpyridine) | RAFT Polymerization | - | - | mst.edu |
| Polyvinylpyridine-block-polystyrene | RAFT Dispersion Polymerization | High Molecular Weight | Narrow | rsc.org |
Self-Assembly and Hierarchical Structuring of Block Copolymers
For example, block copolymers of poly(4-vinylpyridine) and polystyrene have been shown to form well-ordered microphase-separated structures. rsc.orgrsc.org The morphology of these structures can be tuned by changing the block lengths or by introducing small molecules that selectively interact with one of the blocks. mdpi.comresearchgate.net For instance, the self-assembly of polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP) can be directed by the addition of molecules that form hydrogen bonds with the P4VP block, leading to the formation of micelles in solution and nanostructured thin films. mdpi.comresearchgate.net The resulting morphologies can be further manipulated by solvent annealing. mdpi.comnih.gov The ability to control the self-assembly of TF4VP-containing block copolymers opens up possibilities for creating functional materials for applications in nanotechnology, such as nanoporous membranes and templates for the fabrication of inorganic nanostructures. mdpi.commdpi.com
Structure Property Relationships and Theoretical Investigations
Electronic Structure Analysis and Fluorination Effects on the Pyridine (B92270) Ring System
The high electronegativity of fluorine atoms dramatically influences the electronic landscape of the pyridine ring. This is evident in studies of charge density distribution and the stability of the aromatic π-system.
Fluorination of the pyridine ring leads to a substantial redistribution of electron density. researchgate.net Studies on 2,3,5,6-tetrafluoropyridine (B1295328), a closely related compound, reveal that the fluorine atoms withdraw electron density from the ring, making the carbon atoms they are attached to more electron-deficient. rsc.orgrsc.org This effect is also observed in other fluorinated pyridines, where the centers of the rings become electropositive while the periphery becomes electronegative. researchgate.net This alteration of the charge distribution is a key factor in understanding the intermolecular interactions of these compounds. rsc.orgrsc.orgresearchgate.net
Experimental charge density studies on 2,3,5,6-tetrafluoropyridine and pentafluoropyridine (B1199360) have been conducted using high-resolution X-ray diffraction. rsc.orgrsc.orgresearchgate.net These studies, complemented by theoretical calculations, provide a quantitative picture of the atomic charges and bonding within the molecules. rsc.orgrsc.orgresearchgate.net The results show a significant difference in charge distribution compared to unsubstituted pyridine. rsc.orgrsc.org
The introduction of highly electronegative fluorine atoms to the pyridine ring has a profound impact on its aromaticity and the stability of the π-system. rsc.orglibretexts.org While pyridine itself is an aromatic heterocycle with a π-electron system similar to benzene, fluorination alters this delicate electronic balance. libretexts.org
Computational Chemistry Approaches (Density Functional Theory - DFT) for 2,3,5,6-Tetrafluoro-4-vinylpyridine
Density Functional Theory (DFT) has become an indispensable tool for investigating the properties and reactivity of molecules like this compound. DFT calculations allow for the exploration of molecular orbitals, reaction mechanisms, and other electronic properties with a high degree of accuracy. rsc.orgresearchgate.netresearchgate.netiucr.org
DFT calculations provide valuable information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of this compound. The energies and compositions of these frontier orbitals are crucial for understanding the molecule's electronic transitions and reactivity. For instance, in related fluorinated pyridine systems, the HOMO level often has significant contributions from the d orbitals of a coordinated metal and the π orbitals of the pyridine ring, while the LUMO is dominated by the π* orbitals of the chelate. iucr.org
The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net DFT studies on various fluorinated pyridines have shown how the position and number of fluorine substituents can tune these orbital energies and, consequently, the molecule's electronic properties. rsc.orgrsc.orgnu.edu.kzresearchgate.net
Table 1: Predicted Collision Cross Section (CCS) values (Ų) for 2,3,5,6-tetrafluoro-4-methylpyridine
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 166.02744 | 123.0 |
| [M+Na]+ | 188.00938 | 135.7 |
| [M-H]- | 164.01288 | 121.5 |
| [M+NH4]+ | 183.05398 | 143.3 |
| [M+K]+ | 203.98332 | 132.8 |
| [M+H-H2O]+ | 148.01742 | 114.2 |
| [M+HCOO]- | 210.01836 | 143.0 |
| [M+CH3COO]- | 224.03401 | 180.7 |
| [M+Na-2H]- | 185.99483 | 127.8 |
| [M]+ | 165.01961 | 119.2 |
| [M]- | 165.02071 | 119.2 |
Data sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio of the adduct.
Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of reactions involving this compound. This includes understanding the pathways for its synthesis, such as fluorination reactions, and its subsequent transformations like hydrodefluorination and polymerization.
Studies on the fluorination of pyridines have shown that the site of fluorination can be highly selective, often occurring at the position alpha to the nitrogen atom. nih.govacs.org DFT calculations can help rationalize this selectivity by examining the transition states and intermediates of the reaction pathway. Similarly, the mechanism of hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, has been investigated using computational methods, revealing the role of catalysts and the energetics of the process. rsc.org
The polymerization of vinylpyridines is another area where computational studies can provide significant insights. DFT can be used to model the polymerization process, predict the properties of the resulting polymer, and understand the role of the fluorinated pyridine ring in the polymer's structure and behavior. nih.gov
Intermolecular Interactions in Fluorinated Pyridine Systems
The electronic modifications induced by fluorination have a profound effect on the intermolecular interactions of this compound. These interactions are critical in determining the solid-state packing, physical properties, and its behavior in biological systems.
The electron-deficient nature of the fluorinated pyridine ring makes it a good candidate for various non-covalent interactions. One of the most significant is halogen bonding, where the fluorine atoms can act as halogen bond donors. nih.govmissouristate.edu This interaction is particularly important in the formation of co-crystals and other supramolecular assemblies. nih.govmissouristate.edu
Furthermore, the altered charge distribution can lead to so-called "π-hole" interactions. nih.gov In perfluorinated pyridines, the center of the aromatic ring becomes electropositive, allowing it to interact favorably with electron-rich species, such as the lone pairs of oxygen or nitrogen atoms. nih.gov This is a reversal of the typical interaction seen with unsubstituted pyridine, where the nitrogen lone pair acts as an electron donor. nih.gov
Halogen Bonding in Poly(this compound) Systems
In the polymer poly(this compound), the nitrogen atom of the pyridine ring can act as a halogen bond acceptor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). While less common than hydrogen bonding, it has gained attention as a significant force in molecular assembly and crystal engineering. ucmerced.edu In the context of fluorinated pyridines, the nitrogen atom can form halogen bonds with suitable halogen bond donors.
Theoretical and experimental studies on similar fluorinated heterocyclic systems have provided evidence for such interactions. For instance, research has demonstrated that pyridine derivatives can form halogen bonds with halogen-bond-donating solvents or reagents. acs.org The interaction involves the lone pair of electrons on the pyridine nitrogen and a region of positive electrostatic potential on the halogen atom of the donor molecule. In systems involving poly(this compound), this could occur in blends with other halogenated polymers or in solutions with halogenated solvents. The strength of this interaction is influenced by the electron density on the nitrogen atom, which in this case is significantly reduced by the electron-withdrawing effects of the four fluorine atoms on the ring.
A notable form of this interaction is the nitrogen-fluorine halogen bond. Studies have shown that simple pyridines can form [N−F−N]+ halogen bonds, which can facilitate single-electron reduction processes. ucmerced.edu This suggests that even fluorine, the most electronegative element, can participate in halogen bonding under appropriate conditions, acting as the halogen bond donor. The electronics of the pyridine ring play a crucial role in the extent of this bonding. ucmerced.edu
Fluorine-Mediated Non-Covalent Interactions
The high degree of fluorination in poly(this compound) introduces a range of non-covalent interactions mediated by the fluorine atoms themselves. These interactions are crucial for understanding the polymer's physical properties, solubility, and interactions with other molecules. acs.orgnih.gov
One of the most debated interactions is the role of covalently bound fluorine as a hydrogen bond acceptor. While fluorine is highly electronegative, the C-F bond can participate in weak hydrogen bonds (C-F···H-X). These interactions, although weaker than conventional hydrogen bonds, can collectively contribute to the stability of certain conformations or intermolecular assemblies. nih.gov There is also the possibility of water-mediated hydrogen bonds, where fluorine substituents structure the surrounding water network, thereby stabilizing the system. acs.orgnih.gov
Furthermore, the fluorinated ring can engage in other non-covalent forces:
Anion-π Interactions: The electron-deficient nature of the perfluorinated pyridine ring makes it a good candidate for interactions with anions. The positive electrostatic potential at the edge of the aromatic system can interact favorably with anions. acs.orgnih.gov
Halogen-Halogen Interactions: Interactions between fluorine atoms on adjacent polymer chains (F···F interactions) can also play a role in the packing and morphology of the solid-state polymer.
The collective influence of these fluorine-mediated interactions often leads to unique material properties, such as altered thermal stability and solubility in specific solvents.
Structure-Reactivity Correlations of the Vinyl Moiety in Fluorinated Pyridines
The reactivity of the vinyl group in this compound is profoundly influenced by the strong electron-withdrawing nature of the perfluorinated pyridine ring. This electronic effect is key to understanding its polymerization behavior and its utility in further chemical transformations.
The tetrafluoropyridyl group deactivates the vinyl double bond towards electrophilic attack. Conversely, it activates the double bond for nucleophilic addition reactions. This altered reactivity is a direct consequence of the polarization of the C=C bond, where the carbon atom attached to the ring becomes more electrophilic.
The position of fluorine atoms on the pyridine ring is a critical determinant of reactivity. The site-selective introduction of fluorine can be challenging but offers a pathway to tune the properties of the resulting molecule. researchgate.netuni-muenster.de For instance, methods for the difluoromethylation of pyridines highlight the importance of the substituent's position in determining the molecule's biological and chemical properties. uni-muenster.de
In the context of polymerization, the electronic nature of the vinyl group in this compound suggests that it would be more amenable to anionic or controlled radical polymerization techniques rather than cationic polymerization. The resulting polymer would possess a backbone with highly electronegative pendant groups, influencing its chemical resistance, thermal stability, and surface properties. The synthesis of related N-vinyl-substituted pyridones from 2-fluoropyridine (B1216828) provides insight into the types of reactions possible at the vinyl position, even though mechanistic studies suggest complex pathways that may not involve simple vinyl cation intermediates. researchgate.net
| Property | Influence of Tetrafluoropyridyl Group | Consequence for Reactivity |
| Electronic Nature of Vinyl Group | Strong electron-withdrawing effect | Deactivated for electrophilic attack; activated for nucleophilic attack. |
| Polymerization Tendency | Favors anionic or radical mechanisms | Unlikely to undergo cationic polymerization. |
| Reactivity of Resulting Polymer | Pendant group is a good leaving group | Potential for post-polymerization modification via nucleophilic aromatic substitution. |
Functionalization and Post Polymerization Modification of Poly 2,3,5,6 Tetrafluoro 4 Vinylpyridine
Modification of Poly(2,3,5,6-Tetrafluoro-4-vinylpyridine) Backbone
Post-polymerization modification is a versatile technique that allows for the introduction of various functional groups onto a polymer that might not be compatible with the initial polymerization conditions. nih.govnih.gov This approach ensures that the degree of polymerization and polydispersity of the parent polymer are retained in the modified daughter polymers, simplifying the analysis of structure-property relationships. nih.gov
One significant avenue for modifying fluorinated polymers is through the substitution of fluorine atoms. For instance, the exposure of polytetrafluoroethylene (PTFE) to ultraviolet radiation in an ammonia (B1221849) atmosphere leads to the substitution of fluorine atoms with hydrogen atoms, rendering the surface more hydrophilic. nih.gov This principle of modifying the fluorinated backbone is central to enhancing the utility of poly(this compound) and its analogs.
In a related context, poly(pentafluorostyrene) (PPFS) serves as a key precursor for creating a variety of functional materials through post-polymerization modification. rsc.org The para-fluorine atom in the pentafluorophenyl group is particularly susceptible to nucleophilic substitution, a feature that has been widely exploited. rsc.orgossila.comrsc.org This reactivity allows for the introduction of a wide array of functional groups, thereby tuning the polymer's properties for specific applications. rsc.orgrsc.org For example, the reaction of PPFS with amine-functionalized compounds in N-methylpyrrolidone (NMP) at elevated temperatures results in the efficient grafting of side chains. rsc.org
Quaternization and Ionic Derivatization of Poly(4-vinylpyridine) and Analogs
Quaternization is a common and effective method for modifying poly(4-vinylpyridine) (P4VP) and its analogs, converting the neutral pyridine (B92270) units into cationic pyridinium (B92312) salts. nih.govresearchgate.netrsc.org This process significantly alters the polymer's physicochemical properties, including its solubility, thermal stability, and ionic conductivity. nih.govresearchgate.netresearchgate.net The degree of quaternization can be controlled by adjusting the reaction conditions, such as the molar ratio of the alkylating agent to the pyridine units. nih.govresearchgate.net
The quaternization of P4VP is typically achieved by reacting the polymer with alkyl halides, such as methyl iodide, ethyl iodide, or n-butyl iodide. nih.govrsc.orgnih.gov The reaction kinetics can be influenced by a "neighboring-group effect," where the reactivity of a pyridine group is affected by the quaternization state of its adjacent units. rsc.org Studies have shown that the rate of quaternization can decrease as the reaction progresses due to steric hindrance and electrostatic repulsion from the newly formed cationic centers. rsc.org
Quantitative or near-quantitative quaternization of P4VP can be challenging with standard alkyl halides but has been achieved using more reactive agents like chloro 2-propanone and 2-chloroacetamide (B119443) in dimethylformamide (DMF) at room temperature. researchgate.net The resulting quaternized polymers often exhibit increased thermal stability and can be further modified by anion exchange to create poly(ionic liquids) (PILs) with tailored properties. uchile.cl
The quaternization of block copolymers containing P4VP segments, such as polystyrene-block-poly(4-vinylpyridine), allows for the tuning of nanoporous membrane properties. nih.gov By reacting the P4VP domains with alkyl iodides in a gas-solid heterogeneous reaction, the pore size and surface charge density of the membrane can be precisely controlled, which is highly desirable for applications in filtration and separation. nih.gov
| Polymer | Quaternizing Agent | Degree of Quaternization (%) | Key Findings | Reference |
| Poly(4-vinylpyridine) | Methyl iodide | Up to 100 | Significant changes in solvation and thermal properties. | nih.govresearchgate.net |
| Poly(4-vinylpyridine) | Ethyl, n-butyl, n-hexyl iodides | Variable | Reaction kinetics influenced by neighboring-group effect. | rsc.org |
| Polystyrene-block-poly(4-vinylpyridine) | Methyl, ethyl, 1-propyl iodides | ~50 | Tunable membrane pore size and charge density. | nih.gov |
| Poly(4-vinylpyridine) | Chloro 2-propanone, 2-chloroacetamide | Quantitative | Achieved full quaternization at room temperature. | researchgate.net |
Phosphonation and Other Acidic Functionalization Strategies
The introduction of acidic groups, particularly phosphonic acid moieties, onto fluorinated polymers is a critical strategy for developing materials for electrochemical applications, such as fuel cell membranes. ossila.comacs.org Poly(pentafluorostyrene) (PPFS) is a versatile precursor for this type of functionalization. ossila.comacs.org
One approach involves a multi-step synthesis starting with the free-radical polymerization of pentafluorostyrene. acs.org The resulting PPFS can then be modified by introducing alkyl side chains via a para-fluoro-thiol reaction, followed by phosphonation of the remaining para-fluorine positions through a nucleophilic aromatic substitution Michaelis-Arbuzov reaction. acs.org This method allows for the creation of ductile membranes with controlled properties. acs.org
A more direct route to phosphonated polymers involves the polymerization of a protected phosphonate (B1237965) monomer, such as (dimethoxyphosphoryl)methyl methacrylate (B99206) (DMPMM), followed by deprotection to yield the phosphonic acid groups. nih.gov This strategy avoids potential complications during polymerization and allows for the synthesis of well-defined phosphonated polymers. nih.gov Copolymers of HDFDMA and DMPMM have been synthesized and immobilized on stainless steel surfaces, demonstrating their potential as anti-corrosion coatings. nih.gov
Furthermore, the synthesis of vinyl phosphonate monomers and their subsequent radical (co)polymerization offers another pathway to phosphonate-containing polymers. rsc.orgrsc.org The reactivity of these monomers is influenced by the position of the phosphonate group. rsc.org For instance, the propagation rate of para-vinylbenzyl phosphonate monomers is enhanced by the phosphonate group. rsc.org
Post-Polymerization Functionalization via Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings
Nucleophilic aromatic substitution (SNAr) is a highly efficient reaction for the post-polymerization modification of polymers containing fluorinated aromatic rings. rsc.orgacs.orgcapes.gov.br The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, particularly at the para position. ossila.comrsc.org This "click-like" reactivity allows for the introduction of a diverse range of functional groups under mild conditions. rsc.orgacs.org
Poly(pentafluorostyrene) (PPFS) is a prime example of a polymer that readily undergoes SNAr reactions. rsc.orgacs.org The para-fluorine atom can be selectively displaced by various nucleophiles, including amines, thiols, and alkoxides, to create well-defined multifunctional graft copolymers. rsc.orgrsc.org This method has been used to graft poly(ethylene glycol) and other polymer chains onto the PPFS backbone, yielding amphiphilic copolymers with interesting self-assembly properties. rsc.orgacs.org
The versatility of the SNAr reaction on fluorinated polymers has been demonstrated in the synthesis of novel poly(paraphenylene)s from poly(4'-fluoro-2,5-diphenyl sulfone). capes.gov.br Reaction with various nucleophiles, such as morpholine (B109124) and 4-aminophenol, resulted in nearly quantitative substitution and significant changes in the polymer's thermal properties. capes.gov.br
Similarly, the 2,3,4,5,6-pentafluorobenzyl group has been utilized as a reactive handle in polymer chemistry due to its susceptibility to para-fluoro substitution with thiols. researchgate.net Furthermore, this group can be converted to a 4-azido-2,3,5,6-tetrafluorobenzyl group, which serves as a versatile precursor for a multitude of subsequent "click" reactions. researchgate.net
| Polymer | Nucleophile | Reaction Type | Resulting Functionality | Reference |
| Poly(pentafluorostyrene) | Amine-functionalized PEG | SNAr | Graft copolymer | rsc.org |
| Poly(pentafluorostyrene) | Thiol-glycoside | Thiol-para fluoro "click" | Glycopolymer | acs.org |
| Poly(4'-fluoro-2,5-diphenyl sulfone) | Morpholine | SNAr | Poly(4'-morpholino-2,5-diphenyl sulfone) | capes.gov.br |
| Poly(pentafluorobenzyl methacrylate) | Sodium azide | SNAr | 4-azido-2,3,5,6-tetrafluorobenzyl groups | researchgate.net |
Surface Functionalization of Polymeric Films with Poly(this compound) Brushes
Polymer brushes, which are assemblies of polymer chains tethered by one end to a surface, offer a powerful method for modifying the surface properties of materials. researchgate.netrsc.org Surface-initiated polymerization techniques, such as atom transfer radical polymerization (SI-ATRP), are commonly used to grow dense and well-defined polymer brushes from a substrate. researchgate.net
The functionalization of surfaces with polymer brushes can impart a wide range of properties, including hydrophilicity, hydrophobicity, biocompatibility, and anti-fouling characteristics. researchgate.netrsc.org For example, polymer brushes of poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(4-vinylpyridine) (P4VP) can be used to create adhesive interfaces through hydrogen bonding. researchgate.net
In the context of fluorinated polymers, brushes of poly(2,3,4,5,6-pentafluorostyrene) have been synthesized via SI-ATRP and have shown efficacy in preventing the adhesion of certain bacteria. researchgate.net These reactive polymer brushes can be further modified post-polymerization to introduce other functionalities. For instance, poly(pentafluorophenyl methacrylate) brushes have been shown to be an attractive platform for creating libraries of functional polymer brushes through reaction with various amines. rsc.org
The unique properties of poly(this compound) make it an interesting candidate for the formation of polymer brushes. The fluorinated backbone would provide chemical and thermal stability, while the pyridine nitrogen offers a site for further functionalization, such as quaternization or coordination with metal ions. Such brushes could find applications in creating surfaces with tunable wettability, catalytic activity, or specific binding capabilities.
Advanced Characterization Techniques for Poly 2,3,5,6 Tetrafluoro 4 Vinylpyridine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Analysis and Composition Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of P4VFP and its copolymers. ¹H, ¹³C, and ¹⁹F NMR provide complementary information regarding the polymer's composition, chain structure, and end groups.
¹H NMR: In homopolymers of 4-vinylpyridine (B31050), the ¹H NMR spectrum typically shows broad signals for the aliphatic backbone protons (-CH₂-CH-) and the aromatic protons of the pyridine (B92270) ring. For copolymers, such as those with N-vinylpyrrolidone, the relative intensities of the characteristic proton signals can be used to determine the copolymer composition. niscpr.res.in For instance, in a 4-vinylpyridine/styrene (B11656) copolymer, the composition can be calculated by comparing the integrated areas of the ortho protons of the pyridine ring with the meta and para protons of the styrene ring. niscpr.res.in
¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the polymer. In poly(4-vinylpyridine-co-styrene), distinct signals are observed for the aromatic carbons of both the vinylpyridine and styrene units, as well as the aliphatic backbone carbons. niscpr.res.in The chemical shifts of the quaternary carbons can be sensitive to the sequence distribution (triads), offering insights into the copolymerization mechanism. niscpr.res.in For the monomer 4-vinylpyridine, characteristic peaks are observed in the ¹³C NMR spectrum. chemicalbook.com
¹⁹F NMR: For fluorinated polymers like P4VFP, ¹⁹F NMR is particularly powerful. It allows for the direct observation of the fluorine atoms on the pyridine ring, providing information about their chemical environment and any structural changes occurring during polymerization or modification. In studies of other fluorinated polymers, ¹⁹F NMR has been instrumental in determining defect levels and confirming tacticity. researchgate.net For related small molecules, such as 2,3,5,6-tetrafluoro-4-(3,4,5-trifluorophenyl)pyridine, distinct signals for the different fluorine environments are observed, highlighting the sensitivity of this technique. researchgate.net
| Technique | Information Obtained | Typical Chemical Shift Ranges (ppm) |
| ¹H NMR | Polymer composition, end-group analysis | Aromatic (pyridine): ~8.2-8.6, ~6.2-6.7; Backbone (-CH-, -CH₂-): ~1.2-2.5 niscpr.res.inniscpr.res.in |
| ¹³C NMR | Carbon skeleton, tacticity, sequence distribution | Aromatic (pyridine): ~149-151, ~122-124; Backbone: ~38-45 niscpr.res.in |
| ¹⁹F NMR | Fluorine environment, structural defects | Highly dependent on specific fluorine substitution patterns researchgate.netresearchgate.net |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Assessment
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. polymersource.calcms.cz These parameters are critical as they significantly influence the physical and mechanical properties of the final material. lcms.cz
The technique separates polymer molecules based on their hydrodynamic volume in solution. A polymer solution is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules penetrate the pores and elute later. polymersource.ca By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the sample can be determined. polymersource.capolymersource.ca A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often desirable for achieving uniform properties. polymersource.ca
For poly(4-vinylpyridine) and its block copolymers, SEC is routinely used to confirm the successful synthesis and to characterize the molecular weight and PDI of each block. polymersource.ca The choice of eluent is crucial and depends on the polymer's solubility; solvents like THF, chloroform, and DMF are commonly used for poly(styrene-b-4-vinylpyridine). polymersource.ca For more polar polymers like polyvinylpyrrolidone, aqueous or polar organic eluents are employed. lcms.cz
| Parameter | Description | Significance |
| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like glass transition temperature and viscosity. |
| Weight-Average Molecular Weight (Mw) | An average that gives more weight to heavier molecules. | Relates to properties like strength and toughness. |
| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the breadth of the molecular weight distribution. polymersource.ca |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of the polymer, allowing for the identification of functional groups and the confirmation of its chemical structure.
Infrared (IR) Spectroscopy: FTIR is widely used to characterize poly(4-vinylpyridine) and its derivatives. The spectra exhibit characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For instance, the stretching vibrations of the pyridine ring in P4VP are typically observed around 1597 cm⁻¹ and 1557 cm⁻¹. mdpi.comresearchgate.net The C-H stretching vibrations of the polymer backbone appear in the 2850–3000 cm⁻¹ region. researchgate.net When P4VP is crosslinked with metal salts, shifts in the pyridine ring vibrations can confirm the coordination between the metal cation and the pyridine nitrogen. dtic.mil The characteristic IR spectrum for commercial poly(4-vinylpyridine) is also well-documented. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the polymer backbone and aromatic rings.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Polymer |
| C-H stretching (backbone) | 2850 - 3000 | Poly(4-vinylpyridine) researchgate.net |
| C=N, C=C stretching (pyridine ring) | 1557, 1597 | Poly(4-vinylpyridine) mdpi.comresearchgate.net |
| Pyridine ring vibrations | 993, 1068 | Poly(4-vinylpyridine) researchgate.net |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure and Morphology
X-ray Diffraction (XRD) is a key technique for investigating the solid-state structure of polymers, providing information on their crystallinity and morphology. Amorphous polymers produce broad, diffuse scattering patterns, while semi-crystalline or crystalline materials exhibit sharp diffraction peaks corresponding to ordered lattice planes.
Thermal Analysis Techniques (Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Polymer Transitions and Stability Profiles
Thermal analysis techniques are essential for determining the thermal properties of polymers, including their transitions and decomposition behavior.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg of poly(4-vinylpyridine) is reported to be around 137-160°C. researchgate.netsigmaaldrich.com The addition of other components, such as metal salts, can significantly increase the Tg by forming crosslinks that restrict polymer chain mobility. dtic.milresearchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For block copolymers like polystyrene-b-poly(4-vinylpyridine), TGA can show a multi-step decomposition process, with distinct decomposition temperatures for each block. researchgate.net The decomposition temperature of the P4VP block is typically around 400°C under a nitrogen atmosphere. researchgate.net TGA can also be used to quantify the amount of inorganic material, such as metal salts, in a polymer blend by measuring the residual mass (ash content) at high temperatures. dtic.milresearchgate.net
| Technique | Property Measured | Typical Values for Poly(4-vinylpyridine) |
| DSC | Glass Transition Temperature (Tg) | 137-160 °C researchgate.netsigmaaldrich.com |
| TGA | Decomposition Temperature (Td) | ~400 °C (for P4VP block) researchgate.net |
Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM)) for Surface Composition and Topography
Surface analysis techniques are critical for characterizing the surface properties of P4VFP films and coatings, which are often key to their function.
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition and chemical states of the top few nanometers of a material's surface. This technique would be particularly useful for P4VFP to confirm the presence and chemical state of fluorine, carbon, and nitrogen on the polymer surface.
Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that provides three-dimensional topographical information about a surface. It can be used to visualize the nanoscale morphology of polymer films. For block copolymers like polystyrene-b-poly(4-vinylpyridine), AFM phase imaging can distinguish between the different polymer blocks based on their mechanical properties (e.g., hardness), revealing microphase-separated domains. nih.gov
Scanning Electron Microscopy (SEM): SEM provides images of a sample's surface by scanning it with a focused beam of electrons. It is used to examine the micromorphology of polymer films. SEM images of poly(vinylpyridine) films have shown features like rough surfaces, irregular aggregates, and clusters of particles. mdpi.comnih.gov
Conclusions and Future Perspectives
Summary of Key Research Advancements in 2,3,5,6-Tetrafluoro-4-vinylpyridine Chemistry
Direct research specifically detailing the synthesis and polymerization of this compound is limited. However, key advancements in related areas of organofluorine chemistry and catalysis provide a clear and logical roadmap for its creation and subsequent polymerization.
Monomer Synthesis: The primary route to this monomer logically begins with pentafluoropyridine (B1199360). Research has firmly established that the fluorine atom at the 4-position (para) of the pentafluoropyridine ring is the most susceptible to nucleophilic substitution. mdpi.comnih.gov This high reactivity is due to the strong activating effect of the ring nitrogen atom. nih.govresearchgate.net This principle has been successfully used to create a variety of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. researchgate.netnih.gov
To introduce the necessary vinyl group at this position, modern catalytic cross-coupling reactions are the most advanced and logical methods. The Stille and Heck reactions, which are cornerstone methods in organic synthesis for forming carbon-carbon bonds, are particularly relevant. researchgate.netyoutube.com These palladium-catalyzed reactions are known for their versatility and tolerance of a wide range of functional groups. researchgate.net
A plausible synthetic strategy would involve first creating a tetrafluoropyridyl-organometallic reagent (like an organotin compound for a Stille coupling) and reacting it with a vinyl halide, or reacting a 4-halotetrafluoropyridine with a vinylating agent (like vinyltributylstannane). The Heck reaction offers a more direct approach by coupling a 4-halotetrafluoropyridine with ethylene. rug.nl The Suzuki cross-coupling reaction, which couples organoboron compounds with organohalides, also represents a powerful and highly utilized method for this type of transformation. nih.govresearchgate.net
| Reaction Type | Pyridine (B92270) Substrate | Coupling Partner | Typical Catalyst | Key Advantages |
| Stille Coupling | 4-Iodo-2,3,5,6-tetrafluoropyridine | Vinyltributylstannane | Pd(PPh₃)₄ | Mild reaction conditions, tolerance of functional groups. researchgate.net |
| Heck Reaction | 4-Bromo-2,3,5,6-tetrafluoropyridine | Ethylene / Styrene (B11656) | Pd(OAc)₂ / Phosphine Ligand | Atom economy, direct vinylation. youtube.comrug.nl |
| Suzuki Coupling | 2,3,5,6-Tetrafluoro-4-pyridinylboronic acid | Vinyl Bromide | Pd₂(dba)₃ / Ligand | High yields, readily available reagents. nih.govresearchgate.net |
Polymerization: Once synthesized, the polymerization of this compound would be the next key step. Research on its non-fluorinated analog, 4-vinylpyridine (B31050) (4-VP), shows that it readily undergoes polymerization via various mechanisms, including free radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govresearchgate.netmdpi.com The introduction of four electron-withdrawing fluorine atoms onto the pyridine ring would significantly alter the electronic nature of the vinyl group, likely enhancing its reactivity towards certain polymerization techniques, particularly those involving anionic or radical intermediates. The development of controlled polymerization methods would be a significant advancement, enabling the synthesis of well-defined homopolymers and block copolymers with precise architectures.
Unexplored Research Frontiers and Challenges for this compound
The chemistry of this compound is largely an unexplored frontier, presenting both exciting opportunities and significant challenges.
Synthetic Challenges:
Monomer Synthesis and Purification: While cross-coupling reactions are powerful, achieving high yields and selectivity for the vinylation of the highly electrophilic tetrafluoropyridine ring can be challenging. Side reactions, such as homo-coupling of the reagents or reactions involving the nitrogen atom, must be carefully controlled. researchgate.net Purification of the highly reactive fluorinated monomer would also require specialized techniques to prevent premature polymerization.
Scalability: Developing a synthetic route that is not only efficient but also scalable is a major hurdle for producing sufficient quantities of the monomer for comprehensive polymer studies and potential commercial applications. mdpi.com
Polymerization Challenges:
Controlled Polymerization: The high electrophilicity of the monomer may complicate controlled radical polymerization methods like ATRP or RAFT. The Lewis basicity of the pyridine nitrogen, although reduced by the fluorine atoms, could potentially interact with and deactivate catalysts. researchgate.net
Characterization: Thorough characterization of the resulting polymer, poly(this compound), would be a critical and unexplored area. This includes determining its molecular weight, thermal stability (TGA, DSC), solubility, and microstructural properties.
Unexplored Frontiers:
Copolymerization Studies: The copolymerization of this compound with other monomers (e.g., styrene, acrylates, or other fluorinated monomers) is a vast, unexplored field. This could lead to a new generation of copolymers with finely tunable properties.
Post-Polymerization Modification: The pyridine nitrogen in the polymer, although less basic than in P4VP, still offers a site for chemical modification, such as quaternization. mdpi.com Exploring these reactions could create novel polyelectrolytes and functional materials.
Investigation of Polymer Properties: There is a complete lack of data on the physical, chemical, and mechanical properties of poly(this compound). Fundamental research is needed to understand its optical clarity, refractive index, dielectric constant, surface energy, and chemical resistance.
Potential Impact on Advanced Materials Science and Technology
The true excitement surrounding this compound lies in the potential properties of its corresponding polymer. Poly(this compound) would uniquely merge the high-performance characteristics of fluoropolymers with the functional versatility of poly(4-vinylpyridine). nih.govpolysciences.com
High-Performance Coatings: Fluoropolymers are renowned for their low surface energy, chemical inertness, and thermal stability. chromistechnologies.commdpi.com A polymer derived from tetrafluorovinylpyridine could form the basis for superhydrophobic and oleophobic coatings with exceptional resistance to harsh chemicals, high temperatures, and weathering. The presence of the pyridine moiety could enhance adhesion to various substrates, a common challenge with some fluoropolymers. polysciences.com
Advanced Membranes: The rigidity and chemical resistance imparted by the fluorinated backbone could be ideal for creating robust membranes for gas separation or filtration under aggressive conditions. researchgate.net The pyridine units could be functionalized to introduce selective transport channels or to alter the membrane's response to pH, creating "smart" filtration systems.
Dielectric Materials: Fluorinated polymers often exhibit low dielectric constants and low loss, making them valuable in microelectronics and high-frequency communication. sciengine.com The highly polar nature of the C-F bonds combined with the pyridine ring could lead to materials with interesting dielectric properties suitable for advanced capacitors and electronic components.
Functional Materials for Sensors and Catalysis: The pyridine nitrogen atom is a well-known ligand for metal ions. polysciences.com Even with reduced basicity, the polymer could act as a scaffold for metallic nanoparticles or catalytic centers. Its chemical inertness would provide a stable support, while the pyridine units would serve as anchoring points. This could lead to highly durable and recyclable catalysts or new sensory materials where binding events are signaled by changes in electrical or optical properties.
| Property Contribution | From Fluorinated Backbone | From Pyridine Moiety | Resulting Potential Application |
| Surface Properties | Low Surface Energy, Hydrophobicity, Oleophobicity chromistechnologies.com | Adhesion Promotion, Functionalization Site polysciences.com | Durable, anti-fouling, and self-cleaning coatings. |
| Chemical/Thermal Stability | High Thermal Stability, Chemical Inertness mdpi.com | Potential for Crosslinking | High-performance seals, gaskets, and components for harsh environments. |
| Electrical Properties | Low Dielectric Constant, High Dielectric Strength sciengine.com | Polarizable Unit, Site for Charge Carriers | Advanced dielectrics for microelectronics and energy storage. |
| Functionality | Stable Polymer Matrix | Metal Ion Coordination, pH-Responsiveness, Catalytic Site mdpi.compolysciences.com | Robust sensors, recyclable catalysts, stimuli-responsive membranes. |
In essence, this compound represents a gateway to a new class of hybrid fluoropolymers. Overcoming the synthetic and polymerization challenges associated with this monomer will unlock access to advanced materials with a property profile that is currently unattainable, promising significant impacts across the fields of coatings, electronics, energy, and separation technologies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3,5,6-tetrafluoro-4-vinylpyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A widely used approach involves halogen exchange reactions starting from tetrahalopyridine precursors. For example, fluorination of 2,3,5,6-tetrachloropyridine derivatives using KF or HF in polar solvents (e.g., DMF) at 120–150°C achieves selective fluorine substitution . Vinyl group introduction typically employs SN2 reactions with chloroethyl vinyl ether (CEVE) under basic conditions (e.g., NaH in THF), though steric hindrance from fluorine substituents may necessitate elevated temperatures (80–100°C) . Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent side reactions like hydrolysis. Purity is validated via GC-MS or HPLC, with fluorinated byproducts (e.g., unreacted tetrahalopyridines) identified as common contaminants .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar fluoropyridines?
- Methodological Answer :
- 19F NMR : Distinct chemical shifts arise from fluorine atoms at positions 2,3,5,5. For example, the 4-vinyl group deshields adjacent fluorines, causing downfield shifts (e.g., δ −110 to −125 ppm) compared to non-vinyl analogs .
- IR : The vinyl C=C stretch appears at ~1600–1650 cm⁻¹, absent in non-vinyl derivatives. Fluorine substituents reduce intensity due to electron-withdrawing effects.
- MS : Molecular ion peaks at m/z ≈ 197 (C₆H₃F₄N) with fragmentation patterns showing loss of F (19 amu) or vinyl groups (27 amu) .
Advanced Research Questions
Q. What challenges arise in studying the reactivity of this compound in Diels-Alder or polymerization reactions?
- Experimental Design Considerations :
- Steric and Electronic Effects : The electron-deficient pyridine ring and fluorine substituents reduce dienophile activity in Diels-Alder reactions. Computational modeling (DFT) predicts regioselectivity favoring endo transition states, but experimental validation requires high-pressure conditions or Lewis acid catalysts (e.g., AlCl₃) .
- Polymerization : Radical polymerization of the vinyl group is hindered by fluorine’s radical-scavenging properties. Controlled/living polymerization (e.g., RAFT) with chain-transfer agents (e.g., trithiocarbonates) improves molecular weight distribution but requires rigorous oxygen exclusion .
Q. How does this compound perform as a building block in organic semiconductors or charge-transfer complexes?
- Data Contradiction Analysis :
- Electron Transport : Fluorine’s electron-withdrawing nature enhances electron affinity, making the compound suitable for n-type semiconductors. However, conflicting studies report mobility variations (0.01–0.1 cm²/V·s) due to crystallinity differences in thin-film vs. single-crystal forms .
- Charge-Transfer Complexes : When paired with electron donors (e.g., TTF derivatives), UV-Vis spectra show charge-transfer bands at ~500–600 nm. X-ray crystallography reveals π-stacking distances of 3.2–3.5 Å, but conductivity measurements vary by two orders of magnitude depending on doping levels .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
